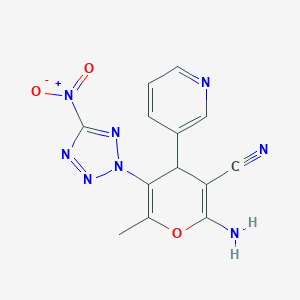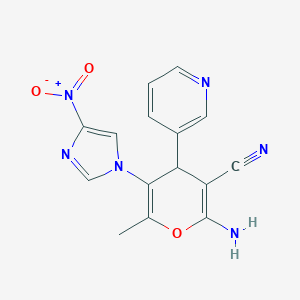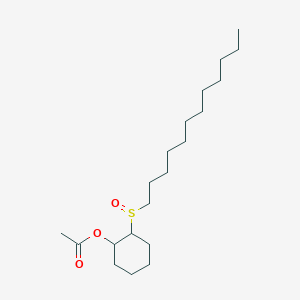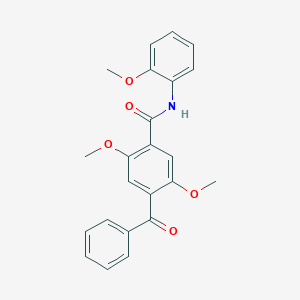![molecular formula C21H23N3O3S2 B392251 N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE](/img/structure/B392251.png)
N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that features a thiazole ring, a morpholine sulfonyl group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of the thiazole ring using a sulfonyl chloride derivative of morpholine. This reaction is typically carried out in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the thiazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate aryl halides and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethylphenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine sulfonyl group. Reagents like sodium hydride or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring or dimethylphenyl group.
Reduction: Reduced forms of the sulfonyl group, such as sulfides or thiols.
Substitution: Substituted derivatives at the morpholine sulfonyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules could make it a candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and morpholine sulfonyl group are likely involved in binding interactions, while the dimethylphenyl group may influence the compound’s overall pharmacokinetics and dynamics.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,4-dimethylphenyl)-4-[4-(4-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a piperidine ring instead of morpholine.
N-(3,4-dimethylphenyl)-4-[4-(4-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is unique due to the presence of the morpholine sulfonyl group, which may confer distinct chemical and biological properties compared to its analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C21H23N3O3S2 |
|---|---|
Peso molecular |
429.6g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H23N3O3S2/c1-15-3-6-18(13-16(15)2)22-21-23-20(14-28-21)17-4-7-19(8-5-17)29(25,26)24-9-11-27-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,22,23) |
Clave InChI |
MPROTJQZPSEYAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-1-(4-METHOXYPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392168.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392169.png)
![2,4-dichloro-N-[4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B392170.png)

![4-{4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392173.png)


![ETHYL (4Z)-1-(4-METHOXYPHENYL)-2-METHYL-4-[(4-METHYLPHENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392178.png)
![(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392179.png)
![O-[4-(3-toluidinocarbonyl)phenyl] methyl(2-naphthyl)thiocarbamate](/img/structure/B392180.png)
![ETHYL (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B392182.png)
![N-{3-[hydroxy(oxido)amino]phenyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B392184.png)

![3-(4-Bromophenyl)-5,7,8-trichloro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B392189.png)
